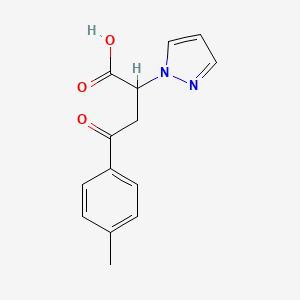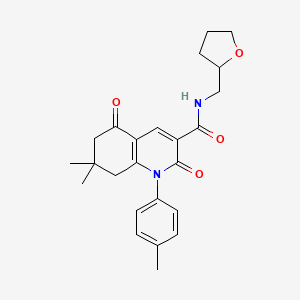![molecular formula C21H27N3O2 B4103365 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4103365.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
描述
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
作用机制
Target of Action
The primary targets of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide are D2 and 5-HT2A receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes. The D2 receptor is a type of dopamine receptor, which plays a role in reward and pleasure systems. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a key role in the central nervous system and the pathophysiology of depression and schizophrenia .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, acting as an antagonist . This means it blocks the action of natural neurotransmitters, dopamine and serotonin, at these receptors. This can result in changes in the transmission of signals in the brain and influence various physiological functions .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain . By blocking these receptors, it can alter the balance of these neurotransmitters in the brain, which can have downstream effects on mood, behavior, and perception .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include changes in neurotransmitter levels and neuronal signaling. This can result in altered brain function, potentially leading to changes in behavior, mood, and perception . In particular, the compound has been found to exhibit atypical antipsychotic activity .
Action Environment
Environmental factors such as diet, stress levels, and the use of other medications can influence the compound’s action, efficacy, and stability. For example, certain foods or medications might interact with the compound, altering its absorption or metabolism. Stress levels can also affect the body’s response to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
化学反应分析
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure can result in distinct pharmacological properties and interactions with molecular targets compared to other similar compounds .
属性
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-23-11-13-24(14-12-23)19-9-7-18(8-10-19)22-21(25)16-26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFLBKXGKOBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-benzyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4103288.png)
![N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B4103296.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4103302.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103321.png)
![4-fluoro-N-{2-[(4-nitrobenzyl)oxy]benzyl}aniline](/img/structure/B4103330.png)
![1-[(3-fluorobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4103336.png)


![N-(3-chloro-4-methylphenyl)-4-[2-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-3-nitrobenzamide](/img/structure/B4103368.png)
![3-(5-chloro-2-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B4103373.png)
![2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride](/img/structure/B4103381.png)
![N-(2,4-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4103387.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4103390.png)
